molecular formula C9H8Cl2O B1454726 2',4'-Dichloro-6'-methylacetophenone CAS No. 1803823-98-4

2',4'-Dichloro-6'-methylacetophenone

Cat. No. B1454726
M. Wt: 203.06 g/mol
InChI Key: OGFNMDQPJCHEQQ-UHFFFAOYSA-N
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Description

2’,4’-Dichloro-6’-methylacetophenone is a chemical compound with the following properties:



  • Chemical Formula : C9H8Cl2O

  • Molecular Weight : 203.07 g/mol

  • Structure : It consists of a phenyl ring with two chlorine atoms (2’ and 4’ positions) and a methyl group (6’ position) attached to the acetophenone backbone.



Synthesis Analysis

The synthesis of this compound involves chlorination of the corresponding methylacetophenone precursor. Specific synthetic routes and conditions may vary, but the introduction of chlorine atoms at the desired positions is crucial.



Molecular Structure Analysis

The molecular structure of 2’,4’-Dichloro-6’-methylacetophenone is depicted below:



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Acylation : The carbonyl group allows for acylation reactions, where the compound can react with other nucleophiles.

  • Reductive Dechlorination : Removal of chlorine atoms under specific conditions.

  • Substitution Reactions : Chlorine atoms can be substituted with other functional groups.



Physical And Chemical Properties Analysis


  • Melting Point : Varies depending on purity and crystalline form.

  • Boiling Point : Also influenced by impurities.

  • Solubility : Soluble in organic solvents (e.g., acetone, ethanol).

  • Odor : Aromatic, characteristic of acetophenones.


Safety And Hazards


  • Toxicity : Handle with care; chlorinated compounds can be toxic.

  • Flammability : Not highly flammable.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on 2’,4’-Dichloro-6’-methylacetophenone could explore:



  • Biological Activity : Investigate potential pharmacological effects.

  • Green Synthesis : Develop environmentally friendly synthetic routes.


properties

IUPAC Name

1-(2,4-dichloro-6-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-5-3-7(10)4-8(11)9(5)6(2)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFNMDQPJCHEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Dichloro-6'-methylacetophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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